2-Chloro-5-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
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Overview
Description
2-Chloro-5-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a useful research compound. Its molecular formula is C15H14ClNO3S2 and its molecular weight is 355.85. The purity is usually 95%.
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Scientific Research Applications
Cardiotonic Agents : A study by Rumler, V. Hagen, and A. Hagen (1990) synthesized derivatives of pyridinyl- and phenyl-substituted pyridines, including 2-Chloro-5-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. Some of these derivatives exhibited positive inotropic properties, which are beneficial for treating heart failure by increasing the force of heart muscle contractions (Rumler, Hagen, & Hagen, 1990).
Polyheterocyclic Systems : Bakhite, Al‐Sehemi, and Yamada (2005) reported on the synthesis of novel pyridothienopyrimidines and pyridothienopyrimidobenzimidazoles, exploring the reactivity of thieno[2,3-b]pyridine derivatives. This research contributes to the development of new heterocyclic compounds with potential applications in medicinal chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005).
Anticancer Agents : Redda and Gangapuram (2007) explored the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents. They synthesized novel compounds containing a carbonyl/sulfonyl tetrahydrohydropyridine moiety, which showed moderate cytotoxicity against MCF-7 breast cancer cell lines (Redda & Gangapuram, 2007).
Synthesis of Fluorinated Polyamides : Liu et al. (2013) conducted a study on the synthesis of soluble fluorinated polyamides containing pyridine and sulfone moieties. These polyamides, synthesized using derivatives similar to this compound, showed potential applications in material science due to their excellent solubility, thermal stability, and electrical properties (Liu et al., 2013).
Corrosion Inhibition : Sappani and Karthikeyan (2014) investigated the use of derivatives similar to the compound as potential inhibitors for mild steel corrosion in sulfuric acid medium. Their study highlights the application of these compounds in industrial settings, particularly in corrosion prevention (Sappani & Karthikeyan, 2014).
Future Directions
Benzofuran and its derivatives are an emerging scaffold for antimicrobial agents . They have a wide array of biological activities, making it a privileged structure in the field of drug discovery . This suggests that there could be potential for future research into compounds like “2-Chloro-5-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine”.
Mechanism of Action
Target of Action
It’s known that many bioactive molecules containing the 2,3-dihydrobenzofuran (dhb) structural motif have been reported with activity against cancer, tuberculosis, malaria, and cataracts, as well as activity at specific targets such as hif-1, α-glucosidase, aldose reductase, 5-lox, cox-2, nf-κβ, and the muscarinic m3 receptor .
Mode of Action
Compounds within this class were extremely effective inhibitors of lipid peroxidation in vitro and antagonized excitatory behavior coupled with peroxidative injury . This suggests that the compound may interact with its targets to inhibit lipid peroxidation and reduce excitatory behavior.
Biochemical Pathways
It’s known that benzofuran derivatives have various biological activities including anti-tumor, antibacterial, anti-oxidative, anti-ad, anti-parasitic, anti-acetylcholine, and anti-inflammatory activities . This suggests that the compound may affect multiple biochemical pathways related to these activities.
Pharmacokinetics
It’s known that improved bioavailability is one of the targets achieved with most of the more recent compounds . This suggests that the compound may have favorable ADME properties that enhance its bioavailability.
Result of Action
It’s known that benzofuran compounds are expected to be important compounds for the treatment of multifactorial diseases . This suggests that the compound may have beneficial effects at the molecular and cellular levels.
Properties
IUPAC Name |
2-chloro-5-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S2/c16-15-8-11-9-17(5-3-14(11)21-15)22(18,19)12-1-2-13-10(7-12)4-6-20-13/h1-2,7-8H,3-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYOKAOULCIRDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)S(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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